molecular formula C8H15ClN2O B1377395 1-(Azetidin-3-yl)piperidin-2-one hydrochloride CAS No. 1432680-40-4

1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Cat. No. B1377395
CAS RN: 1432680-40-4
M. Wt: 190.67 g/mol
InChI Key: GFGCLGUUBBTGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 1-(Azetidin-3-yl)piperidin-2-one hydrochloride is 1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Azetidin-3-yl)piperidin-2-one hydrochloride has a molecular weight of 190.67 . It is stored in an inert atmosphere at room temperature . It is a solid substance .

Scientific Research Applications

Pharmacokinetic Modulation and Metabolism

The research demonstrates an interest in arylpiperazine derivatives, including those related to "1-(Azetidin-3-yl)piperidin-2-one hydrochloride", mainly for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which then exhibit various neurotransmitter receptor effects. This metabolism pathway, largely involving CYP enzymes, underlines the compound's role in the pharmacokinetic modulation of therapeutic agents (Caccia, 2007).

Neurological and Cognitive Effects

The role of piperidine derivatives in enhancing cognitive functions and their interaction with dopamine receptors has been explored, suggesting their potential in treating neurological disorders. For instance, the modulation of dopamine receptors by certain piperidine derivatives has been linked to improved memory and cognitive functions, indicating the compound's applicability in neuropharmacology (Braszko, 2010).

Antidiabetic Applications

Dipeptidyl peptidase IV inhibitors, which include piperidine derivatives, have been identified as significant for treating type 2 diabetes mellitus. These compounds enhance the incretin system's function, which is crucial for insulin secretion and glucose homeostasis, demonstrating the compound's relevance in diabetes research (Mendieta et al., 2011).

Antipsychotic and Antidepressant Properties

Piperidine derivatives' significance extends to their role in the development of antipsychotic and antidepressant medications. Their interaction with dopamine D2-like receptors, for instance, is crucial for treating conditions like schizophrenia and depression, highlighting the therapeutic potential of these compounds in psychiatric disorders (Sikazwe et al., 2009).

Cytochrome P450 Enzyme Inhibition

The inhibition of cytochrome P450 enzymes by piperidine derivatives has been examined for its implications in drug metabolism and drug-drug interactions. This area of research is vital for understanding how "1-(Azetidin-3-yl)piperidin-2-one hydrochloride" and related compounds might affect the pharmacokinetics of co-administered drugs, thereby influencing therapeutic outcomes and safety profiles (Khojasteh et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(azetidin-3-yl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCLGUUBBTGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)piperidin-2-one hydrochloride

CAS RN

1432680-40-4
Record name 1-(azetidin-3-yl)piperidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Reactant of Route 6
1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.